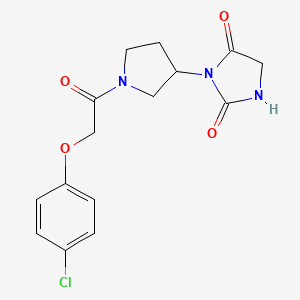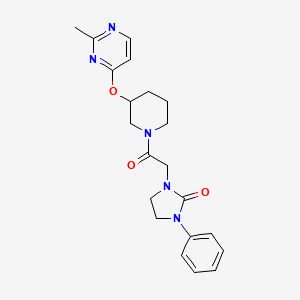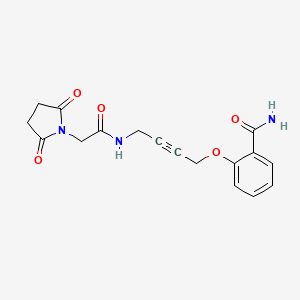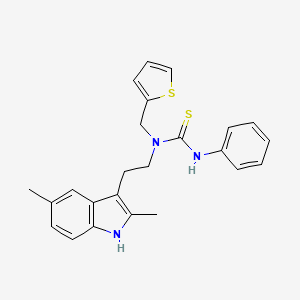
3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that features a combination of several functional groups, including a chlorophenoxy group, a pyrrolidinyl group, and an imidazolidine-dione moiety
準備方法
The synthesis of 3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Acetyl Intermediate: This step involves the reaction of 4-chlorophenol with acetyl chloride in the presence of a base such as pyridine to form 4-chlorophenoxyacetyl chloride.
Pyrrolidine Derivative Formation: The 4-chlorophenoxyacetyl chloride is then reacted with pyrrolidine to form the corresponding pyrrolidinyl derivative.
Cyclization to Imidazolidine-Dione: Finally, the pyrrolidinyl derivative undergoes cyclization with urea or a similar reagent to form the imidazolidine-2,4-dione ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The imidazolidine-dione ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学的研究の応用
3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: Researchers investigate its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact pathways and molecular targets involved are subjects of ongoing research.
類似化合物との比較
3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
4-Chlorophenoxyacetic Acid: A simpler compound with herbicidal properties.
Pyrrolidin-2-one Derivatives: Compounds with similar pyrrolidinone structures, known for their biological activities.
Imidazolidine-2,4-dione Derivatives: Compounds with similar imidazolidine-dione rings, studied for their pharmacological properties.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
3-[1-[2-(4-chlorophenoxy)acetyl]pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4/c16-10-1-3-12(4-2-10)23-9-14(21)18-6-5-11(8-18)19-13(20)7-17-15(19)22/h1-4,11H,5-9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEMEMGKDMBGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(prop-2-yn-1-yl)-N-{1-[2-(propan-2-yloxy)ethyl]piperidin-4-yl}piperidine-4-carboxamide](/img/structure/B2642293.png)
![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole](/img/structure/B2642296.png)
![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2642297.png)



![4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2642306.png)
![1,3-Bis[(3-(3-methyl-2-pyridin-2-yl)-1,2,4-oxadiazol)-5-yl]benzene](/img/structure/B2642307.png)

![N-(4-chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2642310.png)




